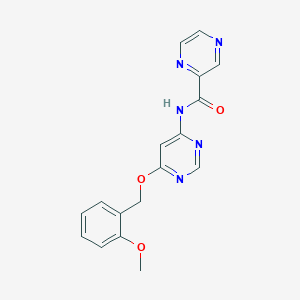
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its diverse range of biological activities and has been the subject of various studies to explore its potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves the conversion of aromatic organic acids into corresponding esters, hydrazides, and then thiadiazole moieties. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives has been achieved by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be characterized by various spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray crystallography provides detailed insights into the molecular geometry, showing that these molecules can adopt a 'V' shape with angles between aromatic planes, as observed in related compounds . The intermolecular interactions, including hydrogen bonds and halogen interactions, contribute to the stability and packing of these molecules in the crystalline state .
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazole acetamides is influenced by the presence of functional groups and the electronic nature of the substituents. For example, the annelation of thiadiazole rings can be achieved through reactions with thionyl chloride, leading to the formation of chloro-substituted thiadiazole acetamides . The functionalization of these compounds can further be carried out under N-alkylation conditions to yield various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole acetamides are closely related to their molecular structure. The presence of electronegative atoms such as chlorine and the aromatic system can influence the compound's polarity, solubility, and melting point. The crystal packing and intermolecular interactions observed in X-ray crystallographic studies provide insights into the solid-state properties of these compounds . Additionally, some derivatives exhibit significant antioxidant properties, as demonstrated by their ability to scavenge free radicals, with activities comparable to ascorbic acid .
Applications De Recherche Scientifique
Synthesis and Derivative Studies
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been synthesized through various methods and have had their structures confirmed through spectral and crystallographic analyses. For instance, Yu et al. (2014) synthesized novel derivatives of this compound using carbodiimide condensation catalysis, with confirmation by IR, 1H NMR, elemental analyses, and single-crystal X-ray diffraction (Yu et al., 2014). Similar studies were conducted by Boechat et al. (2011), who reported on the structures of derivatives of this compound, noting their 'V' shape and various intermolecular interactions (Boechat et al., 2011).
Pharmacological Applications
Several studies have explored the pharmacological potential of derivatives of this compound, particularly in the context of anticancer, antibacterial, and antiviral activities. Ekrek et al. (2022) synthesized derivatives and evaluated their cytotoxic activities against various cancer cell lines, finding significant anticancer activity (Ekrek et al., 2022). Similarly, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which exhibited potent cytotoxic results against breast cancer (Abu-Melha, 2021). Chen et al. (2010) synthesized sulfonamide derivatives of this compound, showing anti-tobacco mosaic virus activity (Chen et al., 2010).
Molecular Modeling and Design
The compound and its derivatives have also been used in molecular modeling and drug design. Shkair et al. (2016) designed and synthesized novel derivatives, evaluating them as anti-inflammatory and analgesic agents. Their structure-based drug design provided insights into the mechanism of action against the COX-2 enzyme (Shkair et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is often used in organic synthesis reactions , suggesting that its targets could be various depending on the specific reaction it is involved in.
Mode of Action
As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to changes in the structure or properties of the target molecules .
Biochemical Pathways
As a compound used in organic synthesis, it may be involved in a variety of biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability would likely depend on the specific conditions of the reaction it is used in .
Result of Action
As a compound used in organic synthesis, its effects would likely depend on the specific reactions it is used in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it is involved in .
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOOJDXMAZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)

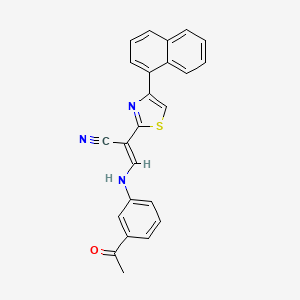

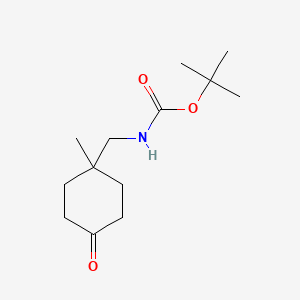
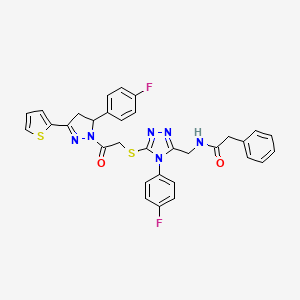
![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)
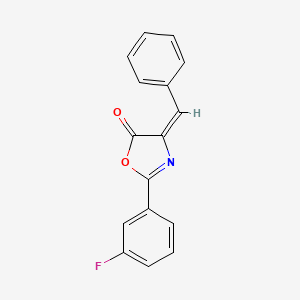


![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)
![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)
